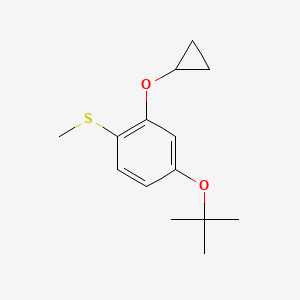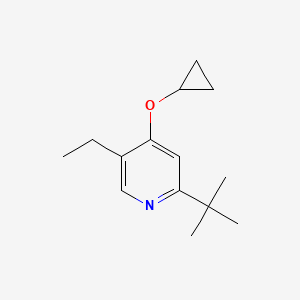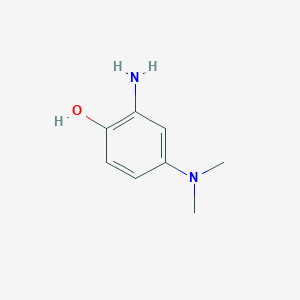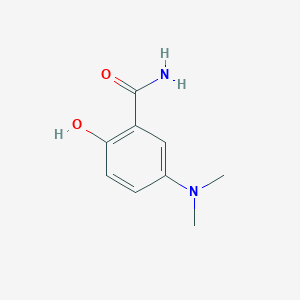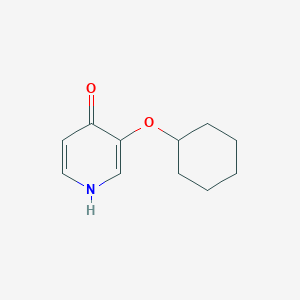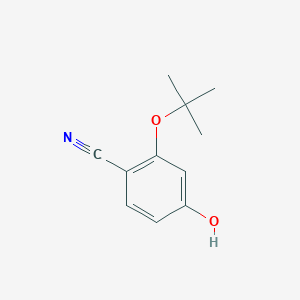
2-(Tert-butoxy)-4-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butoxy)-4-hydroxybenzonitrile: is an organic compound that features a nitrile group (-CN) attached to a benzene ring, which is further substituted with a tert-butoxy group (-OC(CH₃)₃) and a hydroxyl group (-OH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)-4-hydroxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-hydroxybenzonitrile.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl groups to form tert-butyl ethers. This can be achieved using tert-butyl chloride in the presence of a base like sodium hydride.
Substitution Reaction: The protected intermediate undergoes a substitution reaction where the tert-butyl group is introduced at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for better control over reaction conditions, leading to more consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(Tert-butoxy)-4-hydroxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific structural properties.
Mécanisme D'action
The mechanism of action of 2-(Tert-butoxy)-4-hydroxybenzonitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
4-Hydroxybenzonitrile: Lacks the tert-butoxy group, making it less sterically hindered.
2-(Tert-butoxy)benzonitrile: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
2-Hydroxybenzonitrile: Lacks the tert-butoxy group, making it more reactive in certain conditions.
Uniqueness: 2-(Tert-butoxy)-4-hydroxybenzonitrile is unique due to the presence of both the tert-butoxy and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and industry.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
4-hydroxy-2-[(2-methylpropan-2-yl)oxy]benzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-11(2,3)14-10-6-9(13)5-4-8(10)7-12/h4-6,13H,1-3H3 |
Clé InChI |
OZZPACVJSNZFFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=CC(=C1)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


